

An In-depth Technical Guide to Ethyl 3-Aminocrotonate and its Synthetic Equivalents

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Compound of Interest

Compound Name: ethyl (E)-3-aminobut-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate, a highly versatile enamine ester, stands as a cornerstone intermediate in modern organic and medicinal chemistry.[1] This guide provides an in-depth exploration of its chemical identity, properties, and critical role as a synthon for constructing complex molecular architectures, particularly in pharmaceutical development.[2][3] We will delve into the causality behind its synthesis and reactivity, offering field-proven insights into experimental protocols. This document is designed to be a self-validating system, grounding key mechanistic claims and protocols in authoritative references, thereby ensuring scientific integrity and practical utility for researchers at the forefront of drug discovery and chemical synthesis.

Nomenclature and Identification: Establishing a Common Language

In the collaborative landscape of scientific research, precise communication is paramount. Ethyl 3-aminocrotonate is known by several names, which can lead to ambiguity. Establishing a clear understanding of its synonyms and identifiers is the first step toward effective information retrieval and experimental replication.

The most common synonyms for Ethyl 3-aminocrotonate include:

- Ethyl β -aminocrotonate[4]

- Ethyl 3-amino-2-butenate[4]
- 3-Amino-2-butenic acid ethyl ester[4]
- (Z)-Ethyl 3-aminobut-2-enoate[5]

The (Z)-configuration is generally the more stable and commonly available form due to intramolecular hydrogen bonding.[6]

Table 1: Core Chemical Identifiers

Identifier	Value	Source
CAS Number	626-34-6	[1][5]
Molecular Formula	C ₆ H ₁₁ NO ₂	[4][5]
Molecular Weight	129.16 g/mol	[4][5]

| InChI Key| YPMPTULBFPFSEQ-PLNGDYQASA-N |[5][7] |

These identifiers are crucial for searching chemical databases, ordering from suppliers, and ensuring regulatory compliance.[4]

Physicochemical Properties and Handling

Understanding the physical and chemical properties of ethyl 3-aminocrotonate is essential for its safe handling, storage, and application in synthesis.

Table 2: Key Physicochemical Properties

Property	Value	Source
Appearance	Off-white to light yellow solid or liquid	[5][8]
Melting Point	33-35 °C	[1][5]
Boiling Point	210-215 °C	[1][5]
Density	1.022 g/mL at 25 °C	[5][9]
Water Solubility	26 g/L at 25 °C	[1][5]

| Flash Point | 97 °C (206.6 °F) |[10][11] |

Expertise in Handling and Storage:

Ethyl 3-aminocrotonate is sensitive to air and moisture and is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This necessitates storage in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to maintain its chemical integrity.[1][10] Exposure to moisture can lead to hydrolysis of the ester and degradation of the enamine.

Safety Precautions: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][10][12][13] It may also cause respiratory irritation.[4][13][14] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn.[10][15] All manipulations should be performed in a well-ventilated fume hood.[10][13]

The Chemistry of Ethyl 3-Aminocrotonate: A Versatile Synthon

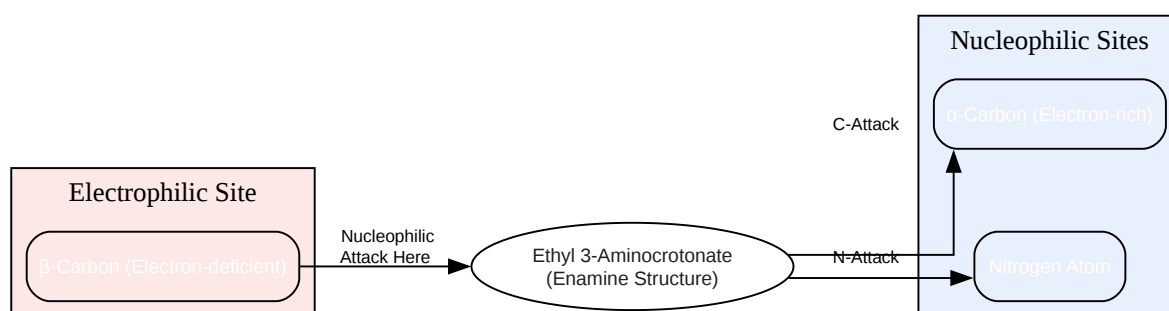
The synthetic utility of ethyl 3-aminocrotonate stems from its unique electronic structure as a β -enamino ester. This structure imparts a dual reactivity profile, allowing it to act as both a nucleophile and an electrophile.[2]

Tautomerism and Ambident Nucleophilicity

Ethyl 3-aminocrotonate exists in equilibrium between its enamine and imine tautomers, although the enamine form is predominant. The conjugated system allows for delocalization of the nitrogen lone pair, making the α -carbon electron-rich and nucleophilic.[2] This, along with the nucleophilic nitrogen atom, makes it an ambident nucleophile, capable of reacting at either the α -carbon or the nitrogen.[2]

Electrophilic Character

Conversely, the electron-withdrawing nature of the ester group renders the β -carbon susceptible to attack by nucleophiles.[2] This dual reactivity is the foundation of its versatility in organic synthesis.



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Caption: Dual reactivity of ethyl 3-aminocrotonate.

Synthesis of Ethyl 3-Aminocrotonate: A Protocol Deep Dive

The most common and efficient synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[1][2]

Batch Synthesis Protocol

This protocol is adapted from established laboratory procedures.[16]

Materials:

- Ethyl acetoacetate
- Ammonium acetate
- Methanol
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (3 equivalents) in methanol.[\[16\]](#) The use of an excess of the ammonium salt drives the equilibrium towards the product.
- **Reaction Conditions:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 20 hours for optimal yield.[\[16\]](#)
- **Work-up and Isolation:** After completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield pure ethyl 3-aminocrotonate. Yields of up to 92% have been reported under optimized conditions.[\[16\]](#)

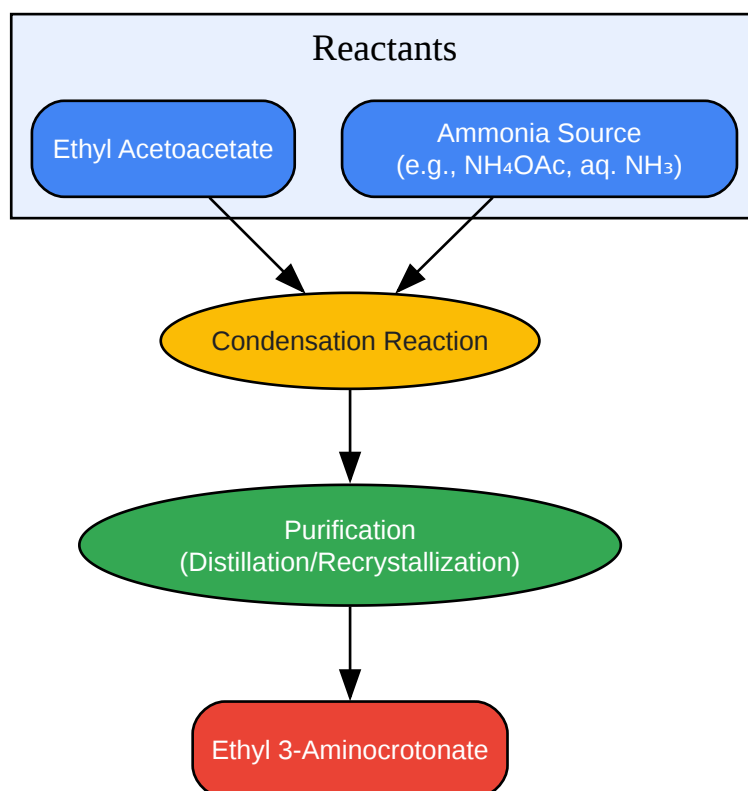
Continuous Flow Synthesis: A Modern Approach

Continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and potential for higher yields and purity.

Protocol based on a patented continuous flow process:[\[17\]](#)

- **Reactor Setup:** A stainless steel tubular reactor (e.g., 1.58 mm outer diameter) is used.[\[17\]](#)
[\[18\]](#) Reactants are introduced via syringe pumps through a T-mixer.

- Reactant Streams:
 - Stream A: Ethyl acetoacetate
 - Stream B: 25% aqueous ammonia solution[17][18]
- Reaction Parameters: The reactants are mixed in a 1:3 molar ratio (ethyl acetoacetate to ammonia).[17][18] The mixture is then passed through the heated reactor.
- Optimization: The yield is dependent on temperature and residence time. For instance, a residence time of 22 minutes at 50°C has been shown to produce a 94% yield.[5][17][18] At 30°C, the yield was 84%.[17]



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Caption: General workflow for the synthesis of ethyl 3-aminocrotonate.

Applications in Drug Development: The Hantzsch Pyridine Synthesis

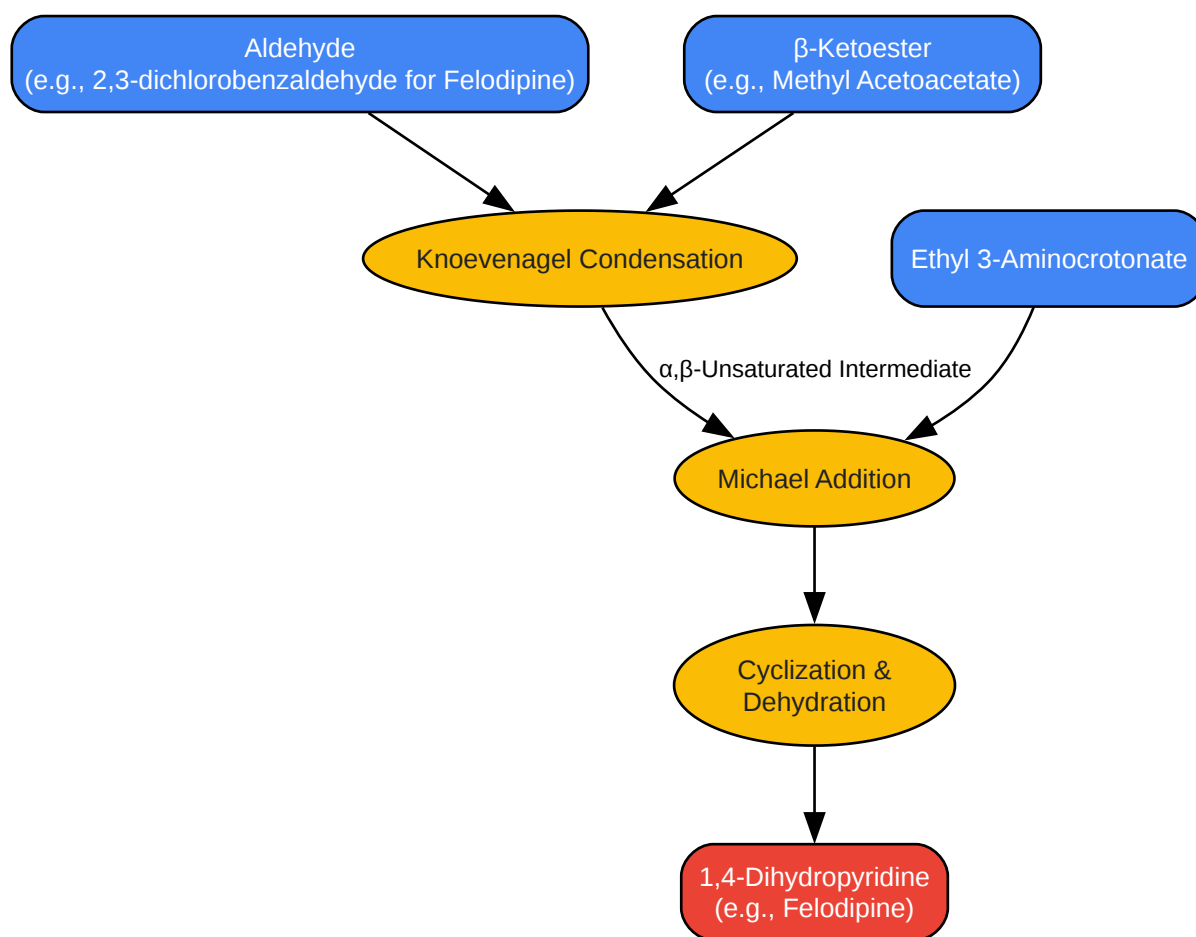
A cornerstone application of ethyl 3-aminocrotonate is in the Hantzsch dihydropyridine synthesis, a multi-component reaction used to produce 1,4-dihydropyridines (DHPs).^{[2][19]} DHPs are a critical class of calcium channel blockers used to treat cardiovascular diseases like hypertension.^{[6][20]} Prominent drugs synthesized via this pathway include Felodipine, Nifedipine, and Amlodipine.^{[6][20][21]}

The Hantzsch Reaction Mechanism

The reaction involves the condensation of an aldehyde, a β -ketoester, and an enamine (in this case, ethyl 3-aminocrotonate, which can be formed in situ or added directly).^{[2][19][20]}

The key steps are:

- **Knoevenagel Condensation:** The aldehyde reacts with a β -ketoester to form an α,β -unsaturated carbonyl intermediate.^{[20][22]}
- **Michael Addition:** The enamine (ethyl 3-aminocrotonate) undergoes a Michael addition to this intermediate.^{[2][20]}
- **Cyclization and Dehydration:** The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.^[20]



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Caption: Simplified Hantzsch synthesis pathway for 1,4-Dihydropyridines.

Experimental Protocol: Synthesis of a Felodipine Analogue

This protocol illustrates the practical application of ethyl 3-aminocrotonate in a Hantzsch reaction.[21]

Materials:

- Aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde)
- Methyl acetoacetate
- Ethyl 3-aminocrotonate

- Solvent (e.g., isopropanol)
- Catalyst (optional, e.g., pyridine, strong acid)[21]

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and ethyl 3-aminocrotonate (1 equivalent) in isopropanol.[21][23]
- **Heating:** Heat the reaction mixture to reflux. The progress is monitored by TLC.
- **Isolation:** Upon completion, the reaction mixture is cooled, often leading to the crystallization of the dihydropyridine product.[23] The solid product is then isolated by filtration.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent like an acetone/heptane mixture to achieve high purity.[21]

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized ethyl 3-aminocrotonate is achieved through standard spectroscopic techniques.

¹H-NMR (Proton Nuclear Magnetic Resonance): A characteristic ¹H-NMR spectrum in DMSO-d₆ shows specific signals:

- A triplet around 1.12-1.15 ppm corresponding to the methyl protons of the ethyl group.[6]
- A quartet around 3.93-3.98 ppm for the methylene protons of the ethyl group.[6]
- A singlet at approximately 4.29 ppm for the vinyl proton.[6]
- A singlet at about 1.81 ppm for the methyl group on the double bond.[6]
- Two broad singlets for the two amine protons (e.g., at 7.71 and 6.92 ppm), confirming the enamine structure.[6]

Infrared (IR) Spectroscopy: Key IR peaks include:

- N-H stretching bands in the range of 3300-3500 cm^{-1} .
- C=O stretching of the ester group around 1680-1710 cm^{-1} .
- C=C stretching of the enamine system.

Conclusion

Ethyl 3-aminocrotonate is more than a simple chemical intermediate; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable building block for a wide range of organic molecules, most notably for life-saving dihydropyridine-based pharmaceuticals.^{[2][3]} This guide has provided a comprehensive overview, from fundamental identification to advanced synthetic application, grounded in established protocols and scientific principles to empower researchers in their pursuit of novel chemical entities.

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